molecular formula C25H28N4O3 B2723954 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251707-57-9

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2723954
CAS No.: 1251707-57-9
M. Wt: 432.524
InChI Key: QHNZCQWXIKNTEN-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic compound with a complex structure that belongs to a class of heterocyclic compounds. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The unique arrangement of atoms in its structure contributes to its distinctive chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step synthesis. The synthetic route may start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of various substituents through selective reactions such as alkylation, acylation, and cyclization. These steps often require specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: While laboratory synthesis provides a pathway to obtain small quantities of the compound, industrial production methods focus on scaling up the process. This involves optimizing the reaction conditions, ensuring high yield and purity, and implementing cost-effective strategies. Techniques such as continuous flow chemistry and automated reactors may be employed to achieve consistent production on a larger scale.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to reduced analogs with altered biological properties.

  • Substitution: The compound may participate in nucleophilic substitution reactions, where specific substituents are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products Formed: The reactions result in the formation of various derivatives that retain the core structure of the original compound but exhibit modified functional groups, which can impact their biological activities.

Scientific Research Applications

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide has been explored for its potential in several scientific research applications:

  • Chemistry: The compound's reactivity and functional groups make it a valuable intermediate for synthesizing other heterocyclic compounds and analogs for various studies.

  • Biology: Studies have investigated its potential as an enzyme inhibitor, targeting specific biological pathways and proteins.

  • Medicine: The compound's pharmacological properties have been evaluated for potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: Its unique chemical structure makes it suitable for use in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. It may inhibit or modulate the activity of specific proteins, thereby influencing various cellular pathways. These interactions are mediated through the compound's binding to active sites or allosteric sites on the target molecules, leading to changes in their function and downstream effects on biological processes.

Comparison with Similar Compounds

Compared to similar heterocyclic compounds, 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide stands out due to its specific substituent pattern and unique biological activities. Similar compounds in this class may include:

  • 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

  • N-(4-methoxybenzyl)-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

These compounds share the pyrido[4,3-d]pyrimidine core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological effects. By comparing their structures and properties, researchers can gain insights into the structure-activity relationships and optimize these compounds for specific applications.

Hope this satisfies your curiosity about this fascinating compound!

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-27-23-12-13-28(15-20-6-4-3-5-7-20)16-22(23)25(31)29(18)17-24(30)26-14-19-8-10-21(32-2)11-9-19/h3-11H,12-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNZCQWXIKNTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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